Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

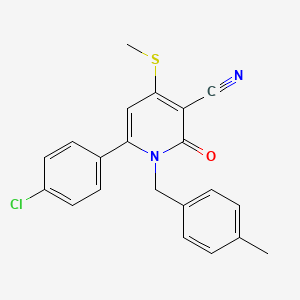

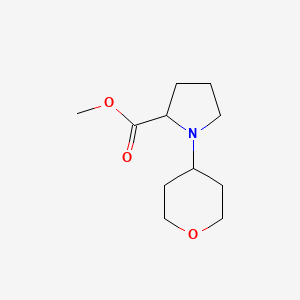

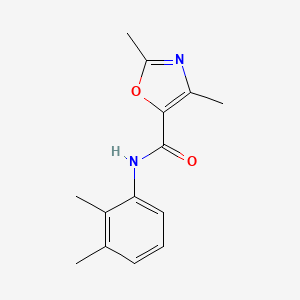

“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1485737-39-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is methyl 1-tetrahydro-2H-pyran-4-yl-2-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .

Physical And Chemical Properties Analysis

Scientific Research Applications

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic reactions, such as the synthesis of peptides and proteins. This compound is also used as a catalyst in the synthesis of heterocyclic compounds.

Mechanism of Action

The biological activity of pyrrolidine derivatives can vary widely depending on their structure and the nature of any substituent groups. They may interact with a variety of biological targets, including enzymes, receptors, and ion channels, leading to diverse physiological effects .

The pharmacokinetics of pyrrolidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .

The molecular and cellular effects of a pyrrolidine derivative like “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” would depend on its specific biological targets and the nature of its interaction with these targets .

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Advantages and Limitations for Lab Experiments

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and can be easily obtained from chemical suppliers. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate has potential applications in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a catalyst in the synthesis of heterocyclic compounds. Additionally, this compound could be used as a reagent in the synthesis of peptides and proteins. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.

Synthesis Methods

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of ethyl oxalate with pyrrolidine in the presence of an acid catalyst. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of ethyl oxalate with pyrrolidine in the presence of a base catalyst, the reaction of ethyl oxalate with pyrrolidine in the presence of a Lewis acid catalyst, and the reaction of ethyl oxalate with pyrrolidine in the presence of an organometallic catalyst.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYPFJAXWCAQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)